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Introduction
Tetrakis(dimethylamido)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a widely

utilized metalorganic precursor for the deposition of titanium-based thin films in the

semiconductor industry.[1] Its high volatility and reactivity make it suitable for Chemical Vapor

Deposition (CVD) and, particularly, Atomic Layer Deposition (ALD). This document provides

detailed protocols and data for depositing two key materials: Titanium Nitride (TiN), a

conductive ceramic used as a diffusion barrier and adhesion promoter, and Titanium Dioxide

(TiO₂), a semiconductor with applications in dielectrics and photocatalysis.[2][3] The deposition

of these films serves to create conductive or semiconducting layers, which is a critical step in

device fabrication.

Titanium Nitride (TiN) Thin Films
TiN films are essential in modern microelectronics for their low electrical resistivity, high thermal

stability, and excellent adhesion.[4] They are commonly employed as diffusion barriers for

copper and tungsten metallization.[5] TDMAT is a preferred precursor for TiN deposition,

especially in ALD processes, due to its ability to create highly conformal films at low

temperatures, which is necessary for high-aspect-ratio structures.[2][4]
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Deposition Methods and Protocols
a) Thermal Atomic Layer Deposition (ALD)

Thermal ALD of TiN using TDMAT typically involves sequential, self-limiting surface reactions

with a nitrogen source, most commonly ammonia (NH₃).[6][7] The process allows for precise,

layer-by-layer film growth.
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Caption: Workflow for a typical thermal ALD cycle using TDMAT.

Protocol 1: Thermal ALD of TiN using TDMAT and Ammonia This protocol is a generalized

procedure based on common practices reported in the literature.[4][6]

Substrate Preparation: Load silicon wafers with a native oxide layer into the ALD reactor.

System Purge: Heat the reactor to the desired deposition temperature (e.g., 200°C) and

purge with an inert gas (e.g., Argon) to establish a stable baseline pressure (e.g., 2 Torr).

Precursor Heating: Heat the TDMAT precursor canister to 40-60°C to ensure adequate vapor

pressure.[8][9]

ALD Cycles: Repeat the following four-step cycle until the desired film thickness is achieved:
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Step 1 (TDMAT Pulse): Introduce TDMAT vapor into the chamber for a set duration (e.g., 5

seconds) using an inert carrier gas.

Step 2 (Purge 1): Stop the TDMAT flow and purge the chamber with inert gas (e.g., 80

sccm Ar) for a duration sufficient to remove unreacted precursor and byproducts (e.g., 5-

10 seconds).

Step 3 (Reactant Pulse): Introduce the reactant gas (e.g., 50 sccm NH₃) for a set duration

(e.g., 5 seconds).

Step 4 (Purge 2): Stop the reactant flow and purge the chamber again with inert gas to

remove byproducts before the next cycle.

Post-Deposition: Once the target number of cycles is complete, cool the chamber under an

inert atmosphere before removing the substrate.

b) Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD replaces the thermal reaction of the second precursor (like NH₃) with exposure to

plasma. This can lower deposition temperatures, reduce impurity content, and improve film

properties like resistivity.[10][11] Hydrogen (H₂) or Nitrogen (N₂) plasmas are commonly used.

[10][12]
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Caption: Workflow for a typical PEALD cycle using TDMAT.

Protocol 2: PEALD of TiN using TDMAT and H₂/N₂ Plasma This protocol outlines a general

PEALD process.[10][13]

Substrate and System Preparation: Follow steps 1-3 from the Thermal ALD protocol.

Deposition temperatures can be lower (e.g., 150-200°C).

ALD Cycles: Execute the PEALD cycle sequence:

Step 1 (TDMAT Pulse): Introduce TDMAT vapor with an Ar carrier gas (e.g., 25 sccm Ar).

Step 2 (Purge 1): Purge with Ar (e.g., 50 sccm).

Step 3 (Plasma Exposure): Introduce the plasma gas (e.g., 100 sccm N₂ and 20 sccm H₂)

and apply RF power (e.g., 300 W) for a set duration (e.g., 20 seconds).

Step 4 (Purge 2): Purge again with Ar.

Post-Deposition: Cool down and remove the substrate as previously described.

Quantitative Data and Process Parameters
The properties of TiN films are highly dependent on the deposition parameters. Longer purge

times and higher purge gas flow rates generally decrease carbon incorporation and lower

resistivity.[4] PEALD processes often yield films with lower resistivity than thermal ALD at

similar temperatures.[5][11]

Table 1: Comparison of TiN Deposition Processes Using TDMAT
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Deposition
Method

Co-reactant
Deposition
Temp. (°C)

Film
Resistivity
(µΩ·cm)

Growth
Rate / GPC

Reference(s
)

Thermal
ALD

NH₃ 200 500 - 1000
~0.5
nm/cycle

[4][7]

Thermal ALD
N₂H₄

(Hydrazine)
350 400 - [5][14]

MOCVD NH₃ ~200 >5000 - [4][15]

PEALD NH₃ 200 53,000 0.06 nm/cycle [16]

PEALD N₂/H₂ Plasma 250 150 ~0.1 nm/cycle [12]

PEALD H₂ Plasma 150 210 - 275 - [10]

| PEALD | N₂/Ar Plasma | High Pressure | ~300 | - |[11] |

Table 2: Detailed ALD/PEALD Protocol Parameters for TiN Deposition

Parameter
Study 1 (Thermal
ALD)[4]

Study 2 (PEALD)
[13]

Study 3 (PEALD)
[12]

Substrate Si SiO₂/Si MgO, Si

TDMAT Temp. Not specified Not specified 65°C

Deposition Temp. 200°C 200°C 250°C

Pressure 2 Torr 3 Torr 100 mTorr

TDMAT Pulse 5 s - 1 s

Reactant NH₃ N₂ Plasma NH₃:Ar Plasma

Reactant

Pulse/Plasma
5 s - 20 s @ 300 W

Purge Gas Ar Ar Ar

Purge Flow/Time 80 sccm / 5 s 50 sccm 110 sccm / 10 s
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| Resulting Resistivity | ~500 µΩ·cm | - | - |
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Caption: Key process parameters influencing final TiN film properties.

Titanium Dioxide (TiO₂) Thin Films
TDMAT is also a chlorine-free precursor for depositing TiO₂ thin films, which are amorphous as-

deposited at low temperatures but can be crystallized into phases like anatase through post-

deposition annealing or modified ALD cycles.[3][17][18]

Deposition Protocol
Protocol 3: Thermal ALD of TiO₂ using TDMAT and Water (H₂O) This is a standard process for

amorphous TiO₂ deposition.[19][20]

Setup: Load substrates into the reactor. Heat the chamber to the deposition temperature

(e.g., 150-220°C). Heat the TDMAT canister to ~60°C and keep the de-ionized H₂O at room

temperature.[3][19]

ALD Cycles:
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Step 1 (TDMAT Pulse): Pulse TDMAT for 0.1-1 second.[3][19]

Step 2 (Purge 1): Purge with N₂ or Ar for 15-30 seconds.

Step 3 (H₂O Pulse): Pulse H₂O vapor for 0.1-0.4 seconds.[3][19]

Step 4 (Purge 2): Purge with N₂ or Ar for 20-35 seconds.

Post-Processing (Optional Annealing): To achieve a crystalline anatase phase, the as-

deposited amorphous film can be annealed. A post-deposition anneal (PDA) in an oxidizing

atmosphere (air) at temperatures from 200°C to 600°C is effective.[17][21] A recent method

involves introducing an in-situ air or oxygen pulse within each ALD cycle to promote

crystallization at lower temperatures (as low as 180°C).[3]

Quantitative Data and Process Parameters
The growth per cycle (GPC) and the resulting film phase are highly dependent on the

deposition temperature and the oxidant used.

Table 3: Deposition Parameters and Properties of TiO₂ Films Using TDMAT
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Oxidant
Deposition
Temp. (°C)

GPC
(nm/cycle)

As-
Deposited
Phase

Notes
Reference(s
)

H₂O 120 - 160 ~0.06 - 0.08 Amorphous

Requires
post-
deposition
annealing
for
crystallizati
on.

[17][18]

H₂O 180 - 220 ~0.04 - 0.05 Amorphous - [3]

H₂O₂ 175 - 250 0.028 Amorphous
Highly pure

films.
[22]

O₃ 150 - 225 ~0.05 Amorphous

Growth

possible at

temperatures

as low as

75°C.

[22]

| H₂O + Air Pulse | 180 - 200 | ~0.05 | Crystalline (Anatase) | In-situ air anneal promotes

crystallization during deposition. |[3] |

Conclusion
TDMAT is a versatile and effective precursor for the ALD and CVD of both conductive TiN and

semiconducting TiO₂ thin films.

For TiN, PEALD processes generally offer superior film properties, achieving lower resistivity

at lower temperatures compared to thermal methods. Control over process parameters like

temperature and purge duration is critical to minimize carbon impurities and optimize

electrical performance.

For TiO₂, thermal ALD with TDMAT and water typically produces amorphous films.

Crystallinity, which is often desired for specific applications, can be achieved through post-
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deposition annealing or by incorporating an in-situ oxidation step (e.g., an air pulse) into the

ALD cycle.

The protocols and data provided herein serve as a comprehensive guide for researchers to

develop and optimize deposition processes for titanium-based films tailored to specific

semiconductor device applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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